1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of a naphthalene ring, a thiazolidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as “click chemistry.” This method provides high regioselectivity and yield . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Scientific Research Applications
1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the transition states of substrates, thereby blocking the active site . This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring but differ in other substituents.
1,2,4-Triazole derivatives: These compounds have a similar triazole ring structure but may have different functional groups attached.
Uniqueness
1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is unique due to its specific combination of a naphthalene ring, a thiazolidine ring, and a triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
89081-63-0 |
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Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H16N4S/c1-2-4-14-9-15(6-5-13(14)3-1)16(18-7-8-21-16)10-20-12-17-11-19-20/h1-6,9,11-12,18H,7-8,10H2 |
InChI Key |
ZSXGSAGMAMBWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)(CN2C=NC=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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